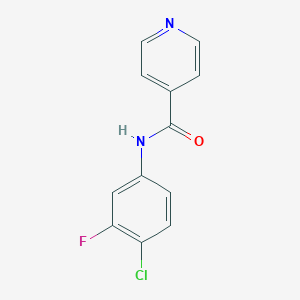![molecular formula C15H13ClF3N3O2S B12244124 2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12244124.png)
2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is a complex organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the azetidine and sulfonamide groups.
4-(trifluoromethyl)pyridine: Similar in structure but without the chloro and sulfonamide groups.
2-chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-chloro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H13ClF3N3O2S |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-chloro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13ClF3N3O2S/c16-12-3-1-2-4-13(12)25(23,24)21-11-8-22(9-11)14-7-10(5-6-20-14)15(17,18)19/h1-7,11,21H,8-9H2 |
InChI Key |
MZJFPKBEVJVDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12244055.png)
![Tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B12244063.png)
![5-[(3,5-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B12244070.png)
![1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B12244076.png)
![4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline](/img/structure/B12244080.png)
![3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B12244086.png)
![2-(2-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12244092.png)
![N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12244096.png)
![9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12244101.png)
![2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12244112.png)

![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12244132.png)
![5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B12244135.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine](/img/structure/B12244144.png)
